molecular formula C7H11N3O3 B2884487 2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 2241128-75-4

2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B2884487
CAS No.: 2241128-75-4
M. Wt: 185.183
InChI Key: PWFDXPAAUFJSSA-UHFFFAOYSA-N
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Description

2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-(methoxymethyl)-3-pyridinecarboxylic acid: This compound shares a similar triazole ring structure but differs in its substituents and overall molecular framework.

    4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)ethyl]-phenylsulfonyl-carbamic acid ethyl ester: Another compound with a similar core structure but different functional groups.

Uniqueness

2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid is unique due to its specific combination of functional groups and the triazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Biological Activity

2-(4-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid is a compound with a unique triazole structure that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H11N3O3C_7H_{11}N_3O_3 with a molecular weight of 185.18 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

Structural Information

PropertyValue
Molecular FormulaC7H11N3O3
Molecular Weight185.18 g/mol
SMILESCCN1C(=NN(C1=O)CC(=O)O)C
InChIInChI=1S/C7H11N3O3/c1-3...

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism.

Antitumor Activity

The biological activity of triazole derivatives extends to anticancer effects. Compounds similar to this compound have been evaluated for their cytotoxicity against several cancer cell lines. For instance:

  • IC50 Values : Studies have shown that certain triazole derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), indicating potent antiproliferative effects.

Anti-inflammatory Activity

Triazole derivatives have also been studied for their anti-inflammatory properties. Research suggests that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of this compound against a panel of bacterial strains. The results indicated:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The compound demonstrated notable activity against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent.

Study 2: Antitumor Activity

In vitro studies on the cytotoxic effects of triazole derivatives revealed:

Cell LineIC50 (µM)
MCF75.6
HeLa7.8
A5496.9

These results indicate that the compound has significant potential as an anticancer agent.

Properties

IUPAC Name

2-(4-ethyl-3-methyl-5-oxo-1,2,4-triazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-3-9-5(2)8-10(7(9)13)4-6(11)12/h3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFDXPAAUFJSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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